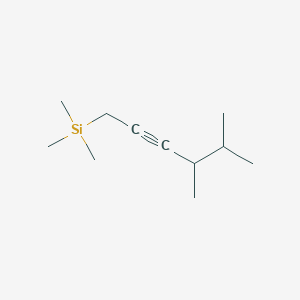
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a hexynyl chain. The presence of the trimethylsilyl group imparts specific chemical properties that make this compound valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane typically involves the reaction of a suitable alkyne precursor with a trimethylsilyl reagent. One common method is the hydrosilylation of 4,5-dimethylhex-2-yne using trimethylsilane in the presence of a catalyst such as platinum or palladium. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency. The compound is typically purified through distillation or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as lithium aluminum hydride (LiAlH₄) or organolithium compounds are often used.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
Applications De Recherche Scientifique
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alkynes.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the trimethylsilyl group. The trimethylsilyl group can stabilize reactive intermediates, making the compound a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloropent-1-yn-1-yl)(trimethyl)silane: Similar structure but with a chlorine substituent.
(4-Methylpent-2-yn-1-yl)(trimethyl)silane: Similar structure with a different alkyl substituent.
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)silane): Similar structure with a different alkyl substituent.
Uniqueness
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a versatile reagent in various chemical transformations.
Propriétés
Numéro CAS |
84140-29-4 |
|---|---|
Formule moléculaire |
C11H22Si |
Poids moléculaire |
182.38 g/mol |
Nom IUPAC |
4,5-dimethylhex-2-ynyl(trimethyl)silane |
InChI |
InChI=1S/C11H22Si/c1-10(2)11(3)8-7-9-12(4,5)6/h10-11H,9H2,1-6H3 |
Clé InChI |
ZHBWVNYWPKGQDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C#CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


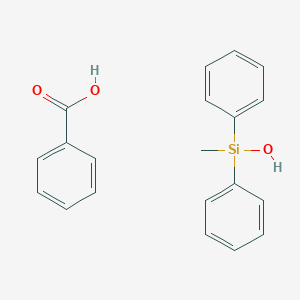
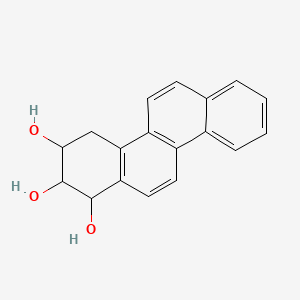
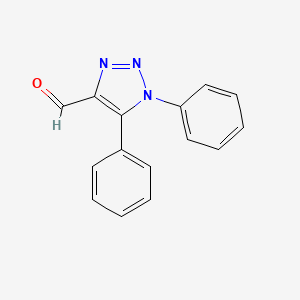
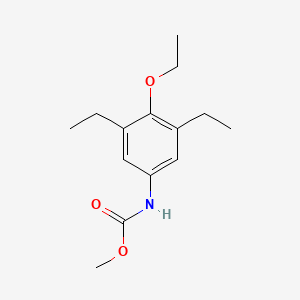
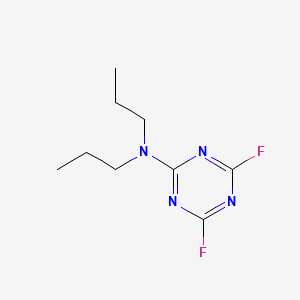
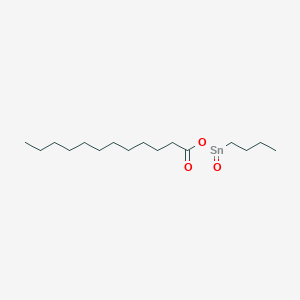
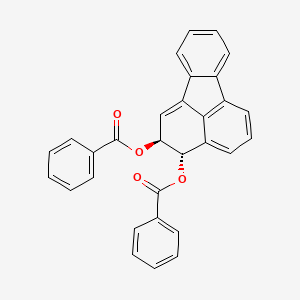
![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)
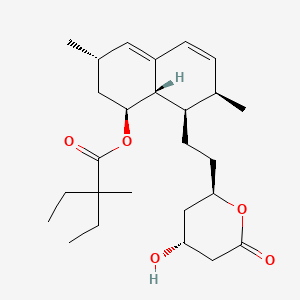
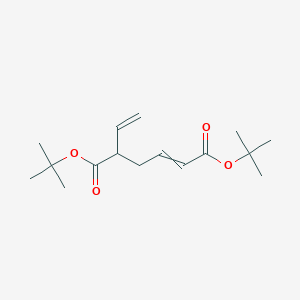
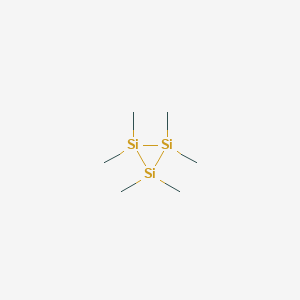
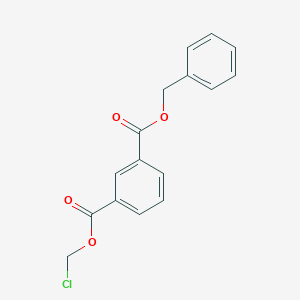
![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
